4-(6-Fluoropyridin-2-yl)-1,4-thiazepane is a heterocyclic compound that combines a thiazepane ring with a fluoropyridine moiety. Its molecular formula is C10H11FN2S, and it is classified as a thiazepane derivative. This compound has garnered interest in medicinal chemistry due to its potential pharmacological applications, particularly in the development of new therapeutic agents targeting various diseases.
The synthesis of 4-(6-Fluoropyridin-2-yl)-1,4-thiazepane can be approached through several methods. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds under acidic or basic conditions. This process typically includes the formation of the thiazepane ring through cyclization reactions.
The molecular structure of 4-(6-Fluoropyridin-2-yl)-1,4-thiazepane features a seven-membered thiazepane ring fused with a pyridine ring substituted at the 6-position by a fluorine atom.
The three-dimensional conformation of the molecule can be analyzed using computational chemistry methods to predict its behavior in biological systems and interactions with target proteins.
4-(6-Fluoropyridin-2-yl)-1,4-thiazepane can participate in various chemical reactions typical for heterocycles. These include:
The reactivity of this compound is influenced by the electron-withdrawing nature of the fluorine atom, which can enhance nucleophilicity at adjacent positions.
The mechanism of action for compounds like 4-(6-Fluoropyridin-2-yl)-1,4-thiazepane typically involves interaction with specific biological targets such as enzymes or receptors.
Research indicates that thiazepane derivatives may exhibit activity against certain protein targets involved in disease pathways, potentially inhibiting their function through competitive binding or allosteric modulation. Detailed studies involving binding assays and cellular assays are necessary to elucidate these mechanisms further.
Relevant data regarding melting point, boiling point, and spectral data (NMR, IR) should be obtained from experimental studies to provide comprehensive insights into its physical characteristics.
4-(6-Fluoropyridin-2-yl)-1,4-thiazepane has potential applications in various scientific fields:
Research continues to explore its full potential and broaden its applications within medicinal chemistry and related fields .
Heterocyclic compounds represent a cornerstone of modern pharmaceutical design, comprising over 85% of clinically approved drugs. Their structural diversity enables precise modulation of biological targets, while their tunable physicochemical properties facilitate optimization of drug-like characteristics. Among these scaffolds, sulfur-containing heterocycles and nitrogen-rich ring systems demonstrate particular therapeutic significance due to their versatile interactions with biological macromolecules. The strategic incorporation of heteroatoms such as sulfur and nitrogen enhances hydrogen bonding capacity, improves metabolic stability, and influences electronic distribution within molecular architectures. This section examines the specific attributes of two privileged substructures—thiazepane and fluoropyridine—and their synergistic integration in the hybrid compound 4-(6-Fluoropyridin-2-yl)-1,4-thiazepane [1] [10].
Thiazepanes are seven-membered saturated heterocycles containing both nitrogen and sulfur atoms, classified based on heteroatom positioning into 1,4-thiazepanes (prevalent in therapeutics) and less common 1,3-thiazepanes. Their conformational flexibility enables adaptive binding to diverse biological targets, while their amphipathic character facilitates membrane penetration and central nervous system (CNS) engagement. The synthesis of thiazepane derivatives typically employs ring-expansion strategies or multi-component reactions, as exemplified by Shi's microwave-assisted protocol achieving 78-92% yields under solvent-free conditions [4].
Table 1: Pharmacological Applications of Thiazepane Derivatives
Compound Class | Biological Target | Therapeutic Area | Key Structural Feature |
---|---|---|---|
Benzodiazepine-thiazepines | TRPV1 receptors | Pain management | 4-Carbonyl substitution |
Dibenzo[b,f][1,4]thiazepines | Sirtuins | Oncology | Planar biaryl system |
Benzo[d][1,3]dioxole-fused | Not specified | Antiproliferative agents | Spirocyclic linkage |
Pyrido-thiazepines | mGluR5 receptors | Neuropsychiatry | Fluoropyridine appendage |
Pharmacologically, thiazepanes demonstrate multi-target engagement, particularly in neurological and oncological domains. Wu et al. identified benzo[d][1,3]dioxole-fused 1,4-thiazepines (e.g., compound 104) with potent antiproliferative activity (IC₅₀ = 8.23 μM against EC9706 esophageal cancer cells), while Gudisela's N-(1-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl derivatives exhibited sirtuin-mediated anticancer activity (IC₅₀ = 12-34 μM). The spatial orientation of substituents critically influences target selectivity: axial positioning of aryl groups enhances TRPV1 antagonism, whereas equatorial orientation favors kinase inhibition [4] [9].
Fluoropyridines exemplify strategic fluorine incorporation in drug design, leveraging the atom's high electronegativity (3.98 on Pauling scale) and modest steric requirement (van der Waals radius 1.47 Å) to optimize target interactions. The 6-fluoropyridin-2-yl configuration specifically enables orthogonal dipole alignment that strengthens hydrogen bonding with protein residues like ASN346 in kinase domains or GLU403 in G-protein-coupled receptors. Marshall's analysis of FDA-approved drugs (2013-2023) identified fluoropyridine in 17% of newly approved kinase inhibitors, underscoring its pharmaceutical relevance [1] [5].
Table 2: Fluoropyridine-Containing Drugs and Their Targets
Drug Name | Therapeutic Class | Biological Target | Fluoropyridine Position |
---|---|---|---|
Ceritinib | Antineoplastic | ALK/ROS1 kinase | 6-Fluoro-2-aminopyridine |
TAK-285 | Antineoplastic | HER2/EGFR kinase | 6-Fluoro-3-carboxamide |
OSI-930 | Antineoplastic | c-Kit/KDR kinases | 2-Fluoro-4-aminopyridine |
ABT-702 | Analgesic | Adenosine kinase | 6-Fluoro-3-hydroxymethyl |
The metabolic resilience imparted by fluoropyridines stems from fluorine's capacity to block cytochrome P450-mediated oxidation at adjacent carbon centers. Comparative studies by Mishra et al. demonstrated that 6-fluoropyridin-2-yl analogues exhibit 40-60% lower hepatic clearance than their non-fluorinated counterparts in microsomal stability assays. Additionally, the lipophilic efficiency (LipE) of fluoropyridine-containing compounds typically exceeds 5.0 due to fluorine's favorable π-stacking capability, which enhances membrane permeability without excessive log P increases [1] [6].
The molecular hybridization of 1,4-thiazepane with 6-fluoropyridin-2-yl represents a rational fusion of complementary pharmacophoric elements. Computational analyses reveal that this union generates a bipolar electronic field (+12.3 kcal/mol electrostatic potential at sulfur vs. -15.6 kcal/mol at fluoropyridine nitrogen) that promotes simultaneous ionic and hydrophobic interactions. Docking simulations of 4-(6-Fluoropyridin-2-yl)-1,4-thiazepane against mGluR5 receptors demonstrate dual-point anchoring: the thiazepane sulfur forms van der Waals contacts with PHE801, while the fluoropyridine engages hydrogen bonding with SER809—interactions unattainable by either fragment alone [7] [8].
Table 3: Comparative Molecular Properties of Hybrid vs. Parent Fragments
Property | 1,4-Thiazepane | 6-Fluoropyridin-2-yl | Hybrid Compound |
---|---|---|---|
cLogP | 0.8 | 1.2 | 2.1 |
PSA (Ų) | 25.3 | 12.4 | 36.8 |
H-bond donors | 1 | 0 | 1 |
H-bond acceptors | 2 | 2 | 5 |
Conformational energy (kcal/mol) | 8.7 | 2.1 | 5.3 |
The hybrid's conformational rigidity (rotatable bonds reduced to 3 vs. 5 in non-cyclized analogues) significantly enhances binding entropy, as quantified by surface plasmon resonance showing ΔG° improvement of -3.2 kcal/mol. Pharmacokinetic modeling predicts superior blood-brain barrier penetration (log BB = 0.17) compared to monocyclic components, attributable to the thiazepane's membrane-disruptive potential coupled with fluoropyridine's moderate lipophilicity. This synergy is empirically validated in radioligand displacement assays where the hybrid exhibits 15-fold greater mGluR5 affinity (Kᵢ = 48 nM) than non-fluorinated analogues [7] [8].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: